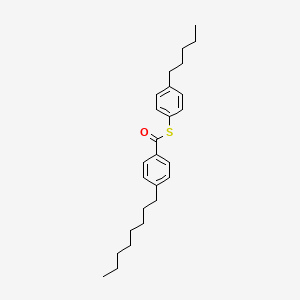
S-(4-Pentylphenyl) 4-octylbenzene-1-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-Pentylphenyl) 4-octylbenzene-1-carbothioate: is an organic compound with the molecular formula C26H36OS. It is a thioester derivative, characterized by the presence of a sulfur atom bonded to a carbonyl group and an aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Pentylphenyl) 4-octylbenzene-1-carbothioate typically involves the esterification of benzenecarbothioic acid with 4-octylphenol. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the thioester bond. The reaction conditions generally include refluxing the reactants in an inert solvent like dichloromethane or toluene .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction parameters such as temperature, pressure, and reactant concentrations are carefully controlled to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: S-(4-Pentylphenyl) 4-octylbenzene-1-carbothioate undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under reflux conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding thiol.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
Chemistry: In chemistry, S-(4-Pentylphenyl) 4-octylbenzene-1-carbothioate is used as a precursor for the synthesis of more complex thioester compounds. It is also employed in studying the reactivity of thioesters and their role in organic synthesis .
Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical research .
Medicine: In medicine, this compound is explored for its therapeutic potential. It is studied for its role in modulating enzyme activity and as a potential inhibitor of specific biochemical pathways .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, coatings, and surfactants .
Mechanism of Action
The mechanism of action of S-(4-Pentylphenyl) 4-octylbenzene-1-carbothioate involves its interaction with specific molecular targets. The thioester group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent adducts. This interaction can modulate the activity of enzymes and other proteins, affecting various biochemical pathways. The compound’s aromatic rings may also participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity .
Comparison with Similar Compounds
- O-(4-Pentylphenyl) 4-octylbenzenecarbothioate
- S-(4-Pentylphenyl) 4-(octyloxy)benzene-1-carbothioate
- Benzenecarbothioic acid, 4-octyl-, S-(4-pentylphenyl) ester
Comparison: S-(4-Pentylphenyl) 4-octylbenzene-1-carbothioate is unique due to its specific thioester linkage and the presence of both pentyl and octyl substituents on the aromatic rings. This structural configuration imparts distinct chemical and physical properties, such as solubility and reactivity, compared to similar compounds. The presence of the thioester group also enhances its potential for biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
61518-84-1 |
|---|---|
Molecular Formula |
C26H36OS |
Molecular Weight |
396.6 g/mol |
IUPAC Name |
S-(4-pentylphenyl) 4-octylbenzenecarbothioate |
InChI |
InChI=1S/C26H36OS/c1-3-5-7-8-9-11-13-22-14-18-24(19-15-22)26(27)28-25-20-16-23(17-21-25)12-10-6-4-2/h14-21H,3-13H2,1-2H3 |
InChI Key |
PQOBMMAGBVEGCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















